4-Acetyl Ramelteon

Descripción general

Descripción

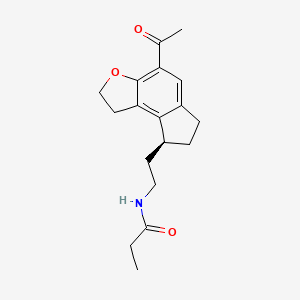

4-Acetyl Ramelteon is a derivative of Ramelteon, a melatonin receptor agonist primarily used for the treatment of insomnia. This compound is characterized by the presence of an acetyl group at the fourth position of the Ramelteon molecule. The molecular formula of this compound is C18H23NO3, and it has a molecular weight of 301.38 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl Ramelteon can be achieved through a multi-step process starting from a monocyclic precursor such as 3-hydroxyacetophenone. The process involves the use of various catalysts including iridium, rhodium, copper, and nickel to construct the tricyclic core and assemble the chiral chain . The key steps include:

O-vinylation: using iridium catalysis.

Vinyl ether annulation: through rhodium-catalyzed C-H bond activation.

Enantioselective reduction: of an α, β-unsaturated nitrile moiety under hydrosilylation conditions using a copper catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetyl Ramelteon undergoes various chemical reactions including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The ketone group in the acetyl moiety can be reduced to form alcohols.

Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action:

- Selective Agonism: 4-Acetyl Ramelteon acts on MT1 and MT2 receptors with higher affinity than melatonin itself, promoting sleep without significant interaction with other neurotransmitter systems such as GABA, serotonin, or dopamine .

- Circadian Rhythm Regulation: By influencing melatonin receptors, it helps in resetting the body's internal clock, making it beneficial for conditions like jet lag or shift work disorder .

Pharmacokinetics:

- Absorption and Metabolism: Rapidly absorbed with extensive first-pass metabolism; its half-life allows for effective sleep induction without prolonged sedation .

- Active Metabolite: The major metabolite M-II retains activity but has lower binding affinity compared to the parent compound, suggesting a complex pharmacodynamic profile .

Therapeutic Applications

- Insomnia Treatment:

- Anxiolytic Effects:

- Circadian Rhythm Disorders:

Case Study 1: Efficacy in Elderly Patients

A randomized controlled trial involving 829 elderly patients showed that both 4 mg and 8 mg doses of Ramelteon significantly improved sleep onset latency compared to placebo over a five-week period. Polysomnographic assessments indicated notable enhancements in sleep efficiency and total sleep time without adverse effects .

Case Study 2: Anxiolytic Properties

In various rat models, administration of Ramelteon demonstrated significant reductions in anxiety-like behaviors. These findings suggest potential therapeutic use in treating anxiety disorders, warranting further investigation into its efficacy in human subjects .

Comparative Analysis of Efficacy

| Application | Efficacy Level | Notes |

|---|---|---|

| Insomnia Treatment | Moderate | Significant reduction in sleep latency |

| Anxiolytic Effects | Preliminary Evidence | Requires more human studies |

| Circadian Rhythm Disorders | Promising | Effective in resetting internal clocks |

Mecanismo De Acción

4-Acetyl Ramelteon exerts its effects by acting as an agonist at melatonin receptors, specifically the MT1 and MT2 receptors located in the suprachiasmatic nucleus of the brain. These receptors are involved in the regulation of circadian rhythms and the sleep-wake cycle. By binding to these receptors, this compound mimics the action of endogenous melatonin, promoting sleep and regulating circadian rhythms .

Comparación Con Compuestos Similares

Ramelteon: The parent compound, also a melatonin receptor agonist.

Agomelatine: Another melatonin receptor agonist with antidepressant properties.

Tasimelteon: Used for the treatment of non-24-hour sleep-wake disorder

Uniqueness: 4-Acetyl Ramelteon is unique due to the presence of the acetyl group, which may confer different pharmacokinetic properties compared to its parent compound, Ramelteon. This modification can potentially enhance its binding affinity and selectivity for melatonin receptors, leading to improved therapeutic effects .

Actividad Biológica

4-Acetyl Ramelteon is a derivative of Ramelteon, a selective melatonin receptor agonist known for its use in treating insomnia. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, efficacy in clinical settings, and potential implications for sleep disorders.

Overview of Ramelteon and Its Derivatives

Ramelteon (Rozerem) is primarily recognized for its action on melatonin receptors MT1 and MT2. It is the first melatonergic agent approved by the FDA for insomnia treatment, characterized by sleep onset difficulties. The compound acts as a chronobiotic and hypnotic, promoting sleep initiation and maintenance without the common side effects associated with traditional sedative-hypnotics.

Key Properties of Ramelteon

- Mechanism of Action : Ramelteon selectively binds to MT1 and MT2 receptors, inhibiting adenylate cyclase activity and subsequently decreasing cAMP levels. This action is crucial for regulating circadian rhythms and promoting sleep .

- Pharmacokinetics : Ramelteon has a rapid absorption profile with peak serum concentrations reached within 30 minutes to 1.5 hours post-administration. Its half-life ranges from 1 to 2.6 hours, with significant first-pass metabolism reducing its bioavailability .

Receptor Binding Affinity

This compound is expected to maintain high affinity for MT1 and MT2 receptors similar to its parent compound. In vitro studies indicate that Ramelteon has approximately 3- to 5-fold greater affinity for these receptors compared to melatonin itself .

| Receptor | IC50 (pM) | Ramelteon | Melatonin |

|---|---|---|---|

| MT1 | 21.2 | 3-5x higher | 77.8 |

| MT2 | 53.4 | 17x more potent | 904.0 |

Efficacy in Clinical Trials

Clinical trials have established the efficacy of Ramelteon in reducing subjective sleep latency and improving overall sleep quality without significant adverse effects or risk of dependence .

Case Studies

- Chronic Insomnia : A meta-analysis involving over 5,800 patients demonstrated that Ramelteon significantly reduced sleep latency but did not increase total sleep time .

- Long-Term Use : In a six-month study, participants receiving nightly doses of Ramelteon showed sustained improvements in sleep onset with minimal side effects such as somnolence .

Safety Profile

Ramelteon's safety profile is favorable compared to traditional hypnotics:

Propiedades

IUPAC Name |

N-[2-[(8S)-4-acetyl-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-16(21)19-8-6-12-4-5-13-10-15(11(2)20)18-14(17(12)13)7-9-22-18/h10,12H,3-9H2,1-2H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKIXTOHVJPYMI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.